molecular formula C24H25N3O4S2 B4931111 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide

Cat. No.: B4931111
M. Wt: 483.6 g/mol
InChI Key: MQPURQAEVBANLW-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide is a complex organic compound with a molecular formula of C24H25N3O4S2.

Properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-2-31-17-7-16-25-33(29,30)19-14-12-18(13-15-19)26-24(28)27-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)27/h3-6,8-15,25H,2,7,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPURQAEVBANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide involves several steps. One efficient method is a green synthesis approach, which is operationally simple and environmentally friendly. This method involves the reaction of 4-sulfamoylphenyl derivatives with phenothiazine-10-carboxamide in ethanol at room temperature, yielding up to 90% . The reaction conditions are mild, and the process is designed to minimize environmental impact.

Chemical Reactions Analysis

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide can be compared with other similar compounds, such as 10-phenyl-10H-phenothiazine and its derivatives. These compounds share a similar phenothiazine core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the sulfamoyl and ethoxypropyl groups in this compound distinguishes it from other phenothiazine derivatives, potentially enhancing its efficacy and specificity in various applications .

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